
12-Hydroxydodecanoic acid;methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Hydroxydodecanoic acid: is a medium-chain hydroxy acid with the molecular formula C₁₂H₂₄O₃ . It is a hydroxylated fatty acid, specifically a derivative of dodecanoic acid, where a hydroxyl group is attached to the 12th carbon atom. This compound is known for its role in various biochemical processes and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Enzymatic Synthesis: One of the green pathways for synthesizing 12-hydroxydodecanoic acid involves the use of cytochrome P450 enzymes from Limnobacter species.
Chemical Synthesis: Traditional chemical synthesis involves the hydroxylation of dodecanoic acid using chemical reagents under controlled conditions. This method may require the use of oxidizing agents and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of 12-hydroxydodecanoic acid often utilizes biocatalysis due to its efficiency and eco-friendliness. The use of whole-cell biotransformations with engineered microorganisms has shown promising results in producing high yields of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 12-Hydroxydodecanoic acid can undergo oxidation reactions to form dodecanedioic acid.
Reduction: The compound can be reduced to form dodecanol.
Esterification: It can react with alcohols to form esters, which are useful in various industrial applications.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for esterification reactions.
Major Products:
Dodecanedioic Acid: Formed through oxidation.
Dodecanol: Formed through reduction.
Esters: Formed through esterification with various alcohols.
Scientific Research Applications
Chemistry:
Biology:
- Studied for its role as a substrate in enzymatic reactions involving glutathione-dependent formaldehyde dehydrogenase .
Medicine:
Industry:
Mechanism of Action
12-Hydroxydodecanoic acid exerts its effects primarily through its role as a substrate in enzymatic reactions. It is involved in the oxidation of long-chain alcohols and omega-hydroxy fatty acids by enzymes such as glutathione-dependent formaldehyde dehydrogenase . This enzyme catalyzes the conversion of alcohols to aldehydes, playing a crucial role in various metabolic pathways.
Comparison with Similar Compounds
Dodecanoic Acid: A non-hydroxylated fatty acid with similar chain length.
12-Hydroxylauric Acid: Another hydroxylated fatty acid with a similar structure.
Uniqueness: 12-Hydroxydodecanoic acid is unique due to its specific hydroxylation at the 12th carbon atom, which imparts distinct chemical and biological properties. This hydroxyl group enhances its reactivity and makes it a valuable intermediate in various synthetic and industrial processes .
Properties
Molecular Formula |
C13H28O3 |
|---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
12-hydroxydodecanoic acid;methane |
InChI |
InChI=1S/C12H24O3.CH4/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15;/h13H,1-11H2,(H,14,15);1H4 |
InChI Key |
LFRWPJCKLVUWGJ-UHFFFAOYSA-N |
Canonical SMILES |
C.C(CCCCCC(=O)O)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




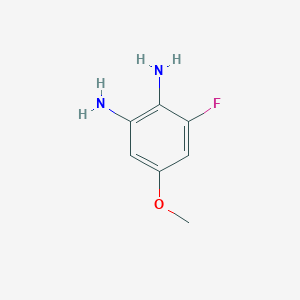
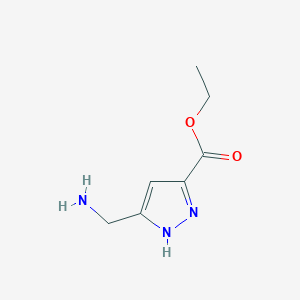
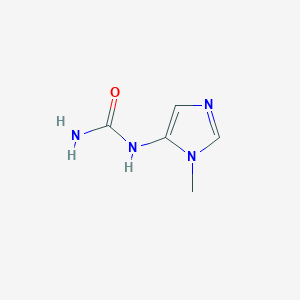


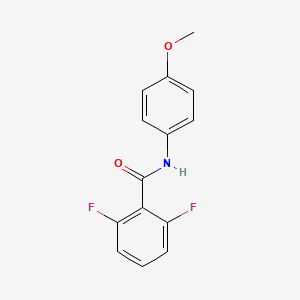
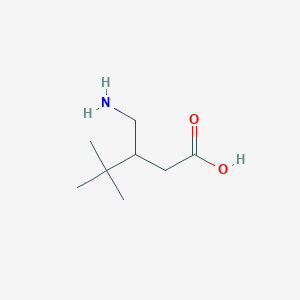
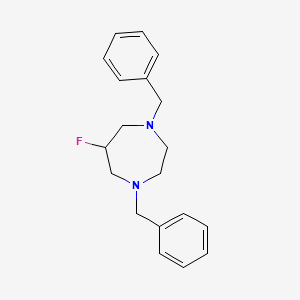
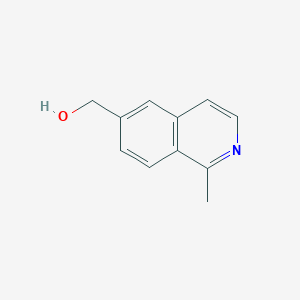
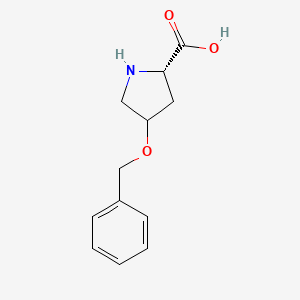
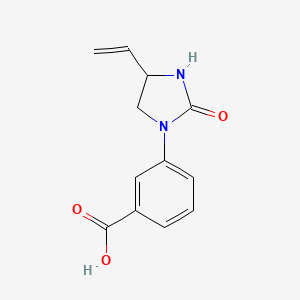
![(1R,2S,3S,4S,5S,11S,14S,17S,19R,21R,23S,25R,26R,27S,31R,34S)-25-[(2S)-2,3-dihydroxypropyl]-2,5-dihydroxy-26-methoxy-19-methyl-13,20-dimethylidene-24,35,36,37,38,39-hexaoxaheptacyclo[29.3.1.13,6.14,34.111,14.117,21.023,27]nonatriacontane-8,29-dione](/img/structure/B12821738.png)
